molecular formula C16H15FN4O3 B11467078 2-[5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide

2-[5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide

Cat. No.: B11467078
M. Wt: 330.31 g/mol
InChI Key: SGUXFUHNOPIVJJ-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorophenyl)-1,3-Dimethyl-2,4-Dioxo-1H,2H,3H,4H,6H-Pyrrolo[3,4-D]Pyrimidin-6-Yl]Acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a fluorophenyl group and an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[5-(2-Fluorophenyl)-1,3-Dimethyl-2,4-Dioxo-1H,2H,3H,4H,6H-Pyrrolo[3,4-D]Pyrimidin-6-Yl]Acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-d]pyrimidine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the reagent.

    Acetamide Formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[5-(2-Fluorophenyl)-1,3-Dimethyl-2,4-Dioxo-1H,2H,3H,4H,6H-Pyrrolo[3,4-D]Pyrimidin-6-Yl]Acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[5-(2-Fluorophenyl)-1,3-Dimethyl-2,4-Dioxo-1H,2H,3H,4H,6H-Pyrrolo[3,4-D]Pyrimidin-6-Yl]Acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[5-(2-Fluorophenyl)-1,3-Dimethyl-2,4-Dioxo-1H,2H,3H,4H,6H-Pyrrolo[3,4-D]Pyrimidin-6-Yl]Acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the pyrrolo[3,4-d]pyrimidine core are believed to play key roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific biological processes, such as cell proliferation or viral replication, depending on the context of its use.

Comparison with Similar Compounds

2-[5-(2-Fluorophenyl)-1,3-Dimethyl-2,4-Dioxo-1H,2H,3H,4H,6H-Pyrrolo[3,4-D]Pyrimidin-6-Yl]Acetamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Fluorophenyl-Substituted Heterocycles: Compounds with a fluorophenyl group attached to different heterocyclic cores can exhibit different reactivity and biological activities.

    Acetamide Derivatives: Other acetamide-containing compounds may have different core structures, affecting their overall properties and applications.

The uniqueness of 2-[5-(2-Fluorophenyl)-1,3-Dimethyl-2,4-Dioxo-1H,2H,3H,4H,6H-Pyrrolo[3,4-D]Pyrimidin-6-Yl]Acetamide lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C16H15FN4O3

Molecular Weight

330.31 g/mol

IUPAC Name

2-[5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C16H15FN4O3/c1-19-11-7-21(8-12(18)22)14(9-5-3-4-6-10(9)17)13(11)15(23)20(2)16(19)24/h3-7H,8H2,1-2H3,(H2,18,22)

InChI Key

SGUXFUHNOPIVJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3F)CC(=O)N

Origin of Product

United States

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